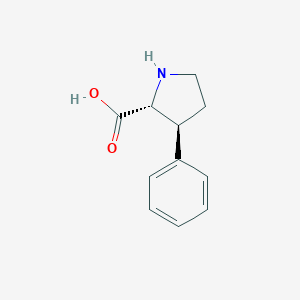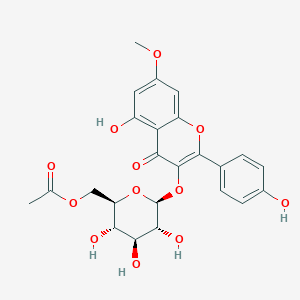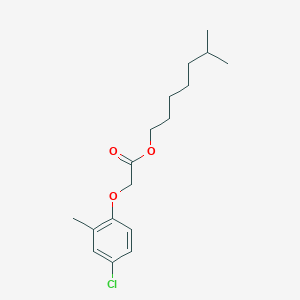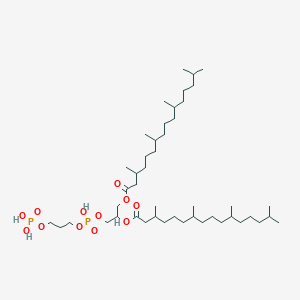
Dphgpt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dphgpt, also known as 2-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1,4-benzodioxin-6-ol, is a natural compound found in various plants. It has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of Dphgpt is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Dphgpt has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Dphgpt has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. Dphgpt has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dphgpt in lab experiments is that it is a natural compound that can be extracted from plant sources or synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that Dphgpt is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on Dphgpt. One area of focus could be on optimizing the synthesis method to make the compound more readily available for research purposes. Another area of focus could be on further elucidating the mechanism of action of Dphgpt, which could lead to the development of more targeted cancer therapies. Additionally, more research could be done on the potential anti-inflammatory effects of Dphgpt, which could have implications for the treatment of various inflammatory diseases.
Méthodes De Synthèse
Dphgpt can be extracted from various plant sources, including the roots of Angelica keiskei, the leaves of Rhododendron brachycarpum, and the bark of Cinnamomum cassia. The compound can also be synthesized in the laboratory using a multi-step process that involves the oxidation of 2,4-dihydroxyphenylacetic acid and the coupling of the resulting product with 3,4-dihydroxyphenylacetic acid.
Applications De Recherche Scientifique
Dphgpt has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Dphgpt has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
Numéro CAS |
122652-45-3 |
|---|---|
Nom du produit |
Dphgpt |
Formule moléculaire |
C46H92O12P2 |
Poids moléculaire |
899.2 g/mol |
Nom IUPAC |
[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |
Clé InChI |
MGQIZUPVMHEZMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
deoxyphosphatidylglycerol phosphate DPHGPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
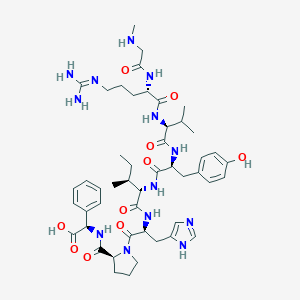
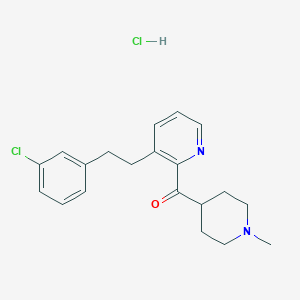

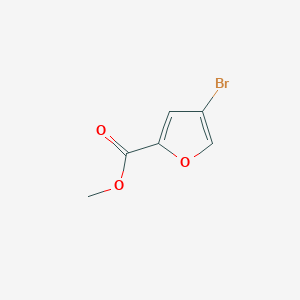
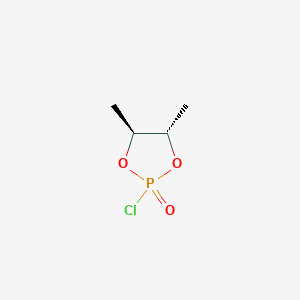
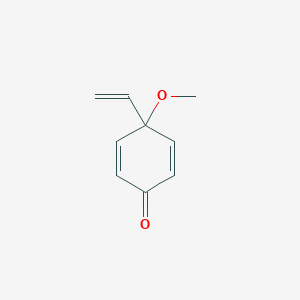
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

